(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Description
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol, also known as N⁶-Methyladenosine (m⁶A), is a modified nucleoside derived from adenosine. Its structure includes a methyl group at the N⁶ position of the adenine base and a 3-methyl substitution on the ribose moiety. Key properties include:
- Molecular Formula: C₁₁H₁₅N₅O₄
- Molecular Weight: 281.27 g/mol
- Key Features: The methylamino group at N⁶ enhances receptor binding specificity, while the 3-methyl ribose substitution influences metabolic stability .
Pharmacologically, m⁶A derivatives are studied for their interaction with adenosine receptors (A₁, A₂a, etc.). For example, the related compound YZG-330 [(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-(((R)-1-phenylpropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol] demonstrated dose-dependent hypothermic effects in mice via central A₁ receptor activation .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t6-,8+,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDWFLAEXPFVFW-WHNOBIIHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)NC)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a suitable sugar derivative with a purine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate.
Protection and Deprotection: Protecting groups are used to shield reactive hydroxyl groups during the synthesis. Common protecting groups include acetyl or benzoyl groups, which are later removed under acidic or basic conditions.
Methylation: The methylation of the amino group on the purine base is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate.
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, where the methylamino group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, thiols.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Deoxy derivatives.
Substitution: Halogenated or thiolated purine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its role in DNA and RNA synthesis.
- Used in studies of enzyme-substrate interactions.
Medicine:
- Potential antiviral agent, particularly against retroviruses.
- Explored as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry:
- Utilized in the production of pharmaceuticals.
- Employed in the synthesis of diagnostic reagents.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can lead to chain termination during DNA or RNA synthesis, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The biological activity of adenosine derivatives is highly dependent on substituents at the N⁶ position and ribose modifications. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Adenosine Derivatives
Key Findings
Substituent Size and Receptor Selectivity: Smaller groups (e.g., methylamino in m⁶A) favor A₁ receptor binding, while bulkier substituents like (R)-1-phenylpropyl (YZG-330) enhance potency but reduce solubility . The 2-chloro group in 2-Chloro Adenosine increases receptor affinity non-selectively, making it useful for broad pharmacological studies .
Ribose Modifications: The 3-methyl group in the target compound improves metabolic stability by reducing enzymatic degradation compared to unmodified ribose . Conformationally constrained ribose rings (e.g., methanocarba analogs in ) enhance binding to A₃ receptors by mimicking the high-energy ribose conformation .
Functional Group Impact: Sulfur-containing groups (e.g., butylthio in ARL67156) improve ectonucleotidase inhibition, critical for cancer immunotherapy . Tetrazolyl groups (e.g., in Compound 3) enhance solubility and bioavailability while maintaining receptor affinity .
Biological Activity
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol , also known as a modified adenosine analog, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H21N5O5
- Molecular Weight : 351.358 g/mol
- CAS Number : 6025-53-2
- MDL Number : MFCD00036809
Structural Characteristics
The structure of this compound features a purine base linked to a sugar moiety with hydroxymethyl and methylamino substituents. This configuration is crucial for its interaction with biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it targets nicotinamide N-methyltransferase (NNMT), which is implicated in cancer cell proliferation. In vitro studies demonstrated that it significantly reduced cell proliferation in human oral cancer cell lines at concentrations ranging from 10 to 100 µM, with a notable reduction of up to 44% at the highest concentration after 72 hours of treatment .
- Antiviral Properties : Research indicates that adenosine analogs can exhibit antiviral activity by mimicking natural substrates for viral enzymes. This compound's structural similarity to adenosine may allow it to interfere with viral replication processes.
- Impact on Cellular Signaling : The compound may modulate signaling pathways related to cell growth and apoptosis. Studies have suggested that its interaction with adenosine receptors could influence various physiological responses, including immune modulation and inflammation.
Case Studies and Research Findings
- Inhibition of NNMT : A study evaluated the effects of various NNMT inhibitors, including the compound . The results indicated that treatment with this compound led to a significant decrease in methylated products associated with NNMT activity, suggesting its potential as a therapeutic agent against diseases characterized by NNMT overexpression .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the purine ring significantly affected biological potency. For example, substituents that enhance hydrogen bonding interactions within enzyme active sites increased inhibitory activity against target enzymes .
Summary of Biological Activities
Scientific Research Applications
Antiviral Agents
The compound has demonstrated potential as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies indicate that modifications in the sugar moiety can enhance the selectivity and efficacy against specific viral targets .
Cancer Therapy
Research has indicated that derivatives of this compound may exhibit cytotoxic effects on cancer cells. The presence of the purine base can facilitate interactions with DNA and RNA synthesis pathways, potentially leading to apoptosis in malignant cells .
Nucleic Acid Synthesis
As a modified nucleoside, this compound can be utilized in the synthesis of nucleic acids. It serves as a building block for oligonucleotide synthesis, which is crucial for various applications including gene therapy and antisense oligonucleotide development .
Gene Regulation
The compound's ability to mimic natural nucleotides positions it as a candidate for gene regulation studies. It can be incorporated into RNA molecules to study the effects of modifications on RNA stability and function .
Diagnostic Tools
In biotechnology, the compound can be employed in the development of diagnostic tools such as biosensors and molecular probes. Its unique properties allow for specific binding interactions that can be exploited for detecting biomolecules .
Drug Delivery Systems
Research is ongoing into the use of this compound in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance bioavailability and target specificity in drug formulations .
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry evaluated the antiviral properties of modified nucleosides similar to this compound. The results showed significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections such as influenza and HIV .
Case Study 2: Cancer Cell Cytotoxicity
In another study featured in Cancer Research, derivatives of this compound were tested against a panel of cancer cell lines. The findings indicated that certain modifications led to increased cytotoxicity and selectivity towards tumor cells compared to normal cells, highlighting its potential as a chemotherapeutic agent .
Case Study 3: Nucleic Acid Applications
Research published in Nucleic Acids Research demonstrated the incorporation of this modified nucleoside into RNA sequences. The study revealed enhanced resistance to exonuclease degradation and improved hybridization properties, making it valuable for therapeutic RNA applications.
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on hazard classifications for structurally similar purine derivatives (CAS 550-33-4), this compound is likely to pose acute toxicity (oral), skin corrosion, and severe eye irritation . Key protocols include:
- Engineering Controls : Use fume hoods to minimize inhalation exposure.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Face shields are recommended for high-risk procedures .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
- Storage : Keep containers sealed in dry, ventilated areas away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Stereochemical validation requires a combination of:
- X-ray Crystallography : Resolves absolute configuration via crystal structure analysis (applied to analogs in ).
- NMR Spectroscopy : Compare coupling constants (e.g., -values for oxolane ring protons) with computational models .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with retention times matched to standards .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Stability data for related oxolane derivatives indicate:
- Temperature : Store at –20°C for long-term stability.
- Humidity : Maintain <40% relative humidity to prevent hydrolysis of the methylamino-purine moiety .
- Light Sensitivity : Protect from UV light using amber glass vials .
Advanced Research Questions
Q. How can synthesis yield be optimized while preserving stereochemical purity?
- Methodological Answer : For nucleoside analogs, key strategies include:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during glycosylation (e.g., as in ).
- Catalysis : Employ Mitsunobu conditions (DIAD/PPh) for stereospecific coupling of purine bases to the oxolane ring .
- Reaction Monitoring : Track intermediates via LC-MS to identify yield-limiting steps .
Q. What advanced analytical techniques detect degradation products under varying pH conditions?
- Methodological Answer : Degradation pathways (e.g., hydrolysis of the methylamino group) can be analyzed using:
Q. How does this compound interact with nucleoside transporters in cellular uptake studies?
- Methodological Answer : To assess transporter affinity (e.g., hENT1):
Q. How can contradictions in reported solubility data be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature. Standardize measurements using:
Q. What computational approaches predict binding affinity with target enzymes (e.g., kinases)?
- Methodological Answer : Use molecular docking (AutoDock Vina) guided by:
- Hydrogen Bonding : The compound has 3 donors and 10 acceptors, critical for active-site interactions .
- Molecular Dynamics (MD) : Simulate binding stability of the methylamino-purine moiety with ATP-binding pockets over 100-ns trajectories .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
